molecular formula C8H4F2INO B13327901 3,3-Difluoro-4-iodoindolin-2-one

3,3-Difluoro-4-iodoindolin-2-one

Cat. No.: B13327901
M. Wt: 295.02 g/mol
InChI Key: NLXXHYRRUSJMCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,3-Difluoro-4-iodoindolin-2-one is a chemical compound with the molecular formula C8H4F2INO and a molecular weight of 295.02 g/mol It is a derivative of indole, a significant heterocyclic system in natural products and drugs

Preparation Methods

The synthesis of 3,3-Difluoro-4-iodoindolin-2-one typically involves the difluoroacetylation of aniline followed by intramolecular amidation. One efficient method utilizes copper/B2pin2-catalyzed difluoroacetylation of aniline via C–H activation, followed by intramolecular amidation . This method allows for the regioselective formation of 3,3-difluoro-2-oxindole derivatives in a one-pot strategy. Industrial production methods may involve bulk custom synthesis and procurement .

Chemical Reactions Analysis

3,3-Difluoro-4-iodoindolin-2-one undergoes various chemical reactions, including:

Scientific Research Applications

3,3-Difluoro-4-iodoindolin-2-one has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3,3-Difluoro-4-iodoindolin-2-one involves its interaction with molecular targets and pathways. The indole nucleus binds with high affinity to multiple receptors, facilitating various biological activities. The compound’s effects are mediated through pathways involving electrophilic substitution and delocalization of π-electrons .

Comparison with Similar Compounds

3,3-Difluoro-4-iodoindolin-2-one can be compared with other indole derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C8H4F2INO

Molecular Weight

295.02 g/mol

IUPAC Name

3,3-difluoro-4-iodo-1H-indol-2-one

InChI

InChI=1S/C8H4F2INO/c9-8(10)6-4(11)2-1-3-5(6)12-7(8)13/h1-3H,(H,12,13)

InChI Key

NLXXHYRRUSJMCQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)I)C(C(=O)N2)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.